molecular formula C11H17NO B13604082 3-Amino-3-(3-ethylphenyl)propan-1-ol

3-Amino-3-(3-ethylphenyl)propan-1-ol

Katalognummer: B13604082
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: FKONPVDOEHMNPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(3-ethylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It is characterized by the presence of an amino group and a hydroxy group attached to a propane chain, with an ethyl-substituted phenyl ring. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. This process typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the reductive amination of 3-(3-ethylphenyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale hydrogenation reactors. These reactors facilitate the reduction of nitro compounds to amines using hydrogen gas and metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3-ethylphenyl)propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(3-ethylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various conditions due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers, resins, and other materials

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxy group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-3-(3-ethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl-substituted phenyl ring enhances its hydrophobicity and steric bulk, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

3-amino-3-(3-ethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-2-9-4-3-5-10(8-9)11(12)6-7-13/h3-5,8,11,13H,2,6-7,12H2,1H3

InChI-Schlüssel

FKONPVDOEHMNPV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC=C1)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.